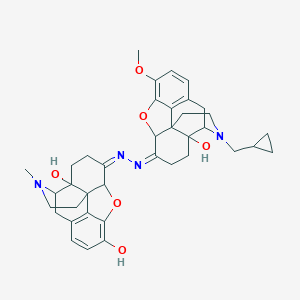

Oxymorphone-3-methoxynaltrexonazine

概要

説明

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that acts as a selective μ-opioid receptor agonist. This compound is structurally related to oxymorphone and naltrexonazine, but it exhibits unique pharmacological properties due to its specific chemical modifications .

準備方法

The synthesis of oxymorphone-3-methoxynaltrexonazine involves several steps, starting from the precursor compounds oxymorphone and naltrexonazine. The synthetic route typically includes the following steps:

化学反応の分析

Oxymorphone-3-methoxynaltrexonazine undergoes various chemical reactions, including:

Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Oxymorphone-3-methoxynaltrexonazine has several scientific research applications, including:

作用機序

Oxymorphone-3-methoxynaltrexonazine exerts its effects by binding to and activating the μ-opioid receptor. This receptor is a G protein-coupled receptor that mediates the analgesic effects of opioids. Upon binding to the receptor, this compound induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain perception .

類似化合物との比較

Oxymorphone-3-methoxynaltrexonazine is unique compared to other similar compounds due to its selective μ-opioid receptor agonist activity. Similar compounds include:

Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.

Naltrexonazine: A mixed agonist-antagonist that exhibits both agonist and antagonist properties at opioid receptors.

Naloxonazine: Another mixed agonist-antagonist with similar properties to naltrexonazine.

The uniqueness of this compound lies in its selective agonist activity, which makes it a valuable compound for studying opioid receptor pharmacology and developing new analgesics .

生物活性

Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid compound that exhibits significant biological activity primarily through its action as a selective μ-opioid receptor agonist. This article delves into its mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and studies.

This compound is structurally related to oxymorphone and naltrexonazine, with specific modifications that confer unique pharmacological properties. The compound binds to the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. Upon binding, it induces a conformational change in the receptor, activating intracellular signaling pathways that inhibit neurotransmitter release, thus reducing pain perception .

Binding Affinity and Selectivity

Research indicates that this compound demonstrates high binding affinity for the μ-opioid receptor compared to other opioid receptors. The binding affinity is crucial as it determines the efficacy and safety profile of the compound in therapeutic applications.

| Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| μ-opioid receptor | Low nanomolar range | High |

| δ-opioid receptor | Moderate | Moderate |

| κ-opioid receptor | Low | Low |

The compound's selectivity for the μ-opioid receptor over δ and κ receptors enhances its potential for pain management while minimizing adverse effects associated with non-selective opioid agonists .

Analgesic Activity

In vivo studies have demonstrated that this compound possesses potent analgesic properties. It has been shown to effectively alleviate pain in various animal models, indicating its potential utility in clinical settings for pain management.

Case Studies and Research Findings

- Binding Studies : A study conducted on the binding characteristics of this compound revealed that it acts primarily as an agonist at the μ-opioid receptor, contrasting with other compounds that may exhibit mixed agonist-antagonist properties .

- In Vivo Efficacy : In a series of experiments involving rodent models, this compound was administered to assess its analgesic effects. Results indicated significant pain relief comparable to conventional opioids, with a favorable side effect profile .

- Potential for Opioid Use Disorder Treatment : Given its unique properties, this compound is being investigated for its potential role in treating opioid use disorder. Its ability to activate the μ-opioid receptor while potentially mitigating some addictive properties makes it a candidate for further research in this area .

特性

IUPAC Name |

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKJVOXWSMNDJ-XCKRHRGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110320-72-4 | |

| Record name | Oxymorphone-3-methoxynaltrexonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。